(S)-Lisinopril Dimer-d5 is a deuterated derivative of the (S)-Lisinopril Dimer, which is a compound related to the angiotensin-converting enzyme (ACE) inhibitor, lisinopril. The incorporation of deuterium, a stable isotope of hydrogen, enhances the compound's stability and provides unique properties that are valuable in scientific research. This compound is primarily utilized in pharmacological studies to investigate the metabolism and pharmacokinetics of lisinopril, aiding in the development of more effective ACE inhibitors and improving our understanding of their biological mechanisms.
This compound falls under the category of pharmaceutical intermediates and is classified as a deuterated compound, which is significant in analytical chemistry and pharmacology due to its isotopic labeling properties. Its molecular formula is , with a molecular weight of approximately 797.99 g/mol .
The synthesis of (S)-Lisinopril Dimer-d5 involves several key steps:
The molecular structure of (S)-Lisinopril Dimer-d5 consists of two lisinopril molecules linked together with the incorporation of five deuterium atoms. This structural modification contributes to its unique properties compared to the non-deuterated form.
(S)-Lisinopril Dimer-d5 can participate in various chemical reactions:
The reaction conditions for these transformations must be carefully controlled to favor the desired pathway while minimizing side reactions.
The mechanism by which (S)-Lisinopril Dimer-d5 exerts its effects primarily involves the inhibition of ACE. By blocking this enzyme, the conversion of angiotensin I to angiotensin II—a potent vasoconstrictor—is prevented. This inhibition leads to vasodilation and a subsequent reduction in blood pressure.
Relevant data on melting point, boiling point, and other physical constants are often determined experimentally during synthesis and characterization phases .
(S)-Lisinopril Dimer-d5 has several significant applications in scientific research:
This comprehensive analysis highlights the importance of (S)-Lisinopril Dimer-d5 in both pharmaceutical development and academic research contexts, showcasing its multifaceted role in advancing our understanding of ACE inhibitors.
Lisinopril, chemically designated as N²-[(1S)-1-Carboxy-3-phenylpropyl]-L-lysyl-L-proline, is a potent angiotensin-converting enzyme (ACE) inhibitor used clinically for hypertension and heart failure management. As a lysine-proline dipeptide analog, it competitively inhibits ACE, preventing the conversion of angiotensin I to vasoconstrictive angiotensin II and reducing aldosterone secretion [2]. Unlike earlier ACE inhibitors (e.g., enalapril), lisinopril is hydrophilic, exhibits a prolonged half-life (12 hours), and undergoes no hepatic metabolism, being excreted unchanged in urine [2] [6].
Deuterated derivatives like (S)-Lisinopril-d5 incorporate five deuterium atoms (²H/D) at the phenylpropyl moiety (C₆D₅-CD₂-CH₂-), enhancing molecular mass without altering the stereochemical or pharmacodynamic profile. The dimeric variant, (S)-Lisinopril Dimer-d5 (C₄₂H₅₅D₅N₆O₉), extends this deuteration to a doubly linked structure where two lisinopril molecules connect via amide bonds between lysine side chains [8] [9]. This dimer maintains ACE affinity but serves primarily as an impurity reference standard rather than a therapeutic agent [6] [10].
Table 1: Structural Characteristics of Lisinopril and Key Derivatives
Compound | Molecular Formula | Molecular Weight | Deuteration Sites | Role |
---|---|---|---|---|
Lisinopril | C₂₁H₃₁N₃O₅ | 405.49 g/mol | None | Therapeutic API |
(S)-Lisinopril-d5 | C₂₁H₂₆D₅N₃O₅ | 410.52 g/mol | Phenylpropyl ring (C₆D₅) | Metabolic tracer |
(S)-Lisinopril Dimer-d5 | C₄₂H₅₅D₅N₆O₉ | 797.99 g/mol | Phenylpropyl rings (C₆D₅)₂ | Impurity reference standard |
Deuterated pharmaceuticals leverage the kinetic isotope effect—where C-²H bonds exhibit greater stability than C-¹H bonds—to modulate drug metabolism without compromising target engagement. (S)-Lisinopril-d5 exemplifies this strategy, as deuteration slows oxidative metabolism in the phenylpropyl group, prolonging systemic exposure. This property is exploited in quantitative bioanalyses, where deuterated analogs serve as internal standards in liquid chromatography-mass spectrometry (LC-MS) to enhance the accuracy of pharmacokinetic studies [4] [8].
For dimeric impurities like (S)-Lisinopril Dimer-d5, deuteration provides isotopic distinction from the parent drug during impurity profiling. Its defined molecular weight (797.99 g/mol) and fragmentation patterns simplify detection and quantification in complex matrices, such as active pharmaceutical ingredient (API) batches or biological samples [8] [10]. This precision is critical for regulatory compliance, as agencies like the EMA and FDA mandate strict control of impurities ≥0.1% [6].
Dimer formation in lisinopril arises primarily during synthetic scale-up via two pathways:
(S)-Lisinopril Dimer-d5—specifically identified as Lisinopril EP Impurity G—is a symmetrical dimer where two lisinopril units connect via a lysine-lysine bond. Its deuterated form (CAS: 1356847-97-6) exhibits identical chromatographic behavior to non-deuterated dimers but distinct mass spectral signatures, enabling unambiguous tracking during stability testing [9] [10]. Regulatory guidelines classify such dimers as "qualified impurities" requiring strict control due to potential impacts on API efficacy and safety [6].
Table 2: Dimeric Impurities in Lisinopril Synthesis
Impurity Designation | Chemical Structure | Formation Mechanism | Control Strategies |
---|---|---|---|
EP Impurity G (Dimer-d5) | Lysine-amide-linked dimer; C₆D₅ groups | Residual intermediate condensation | Purge via crystallization (pH control) |
EP Impurity C/D | (S,S,S)- or (R,S,S)-diketopiperazine | Thermal dehydration at >80°C | Optimized drying temperatures |
Cyclohexyl Analogue | Phenyl→cyclohexyl over-hydrogenation | Excessive H₂ pressure/catalyst | Controlled hydrogenation conditions |
Despite its utility in analytical chemistry, key gaps persist in the characterization of (S)-Lisinopril Dimer-d5:
Priorities for future research include:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9